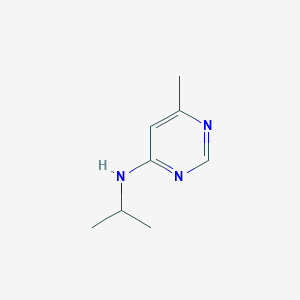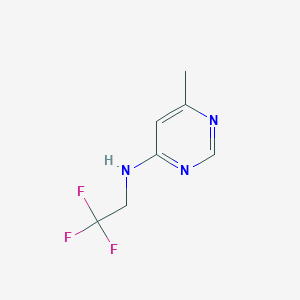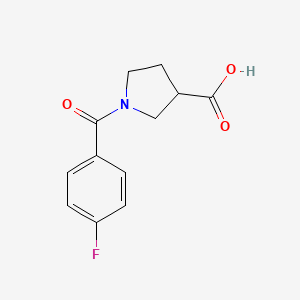
1-(4-Fluorobenzoyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-(4-Fluorobenzoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H12FNO3 . It has a molecular weight of 237.23 . The IUPAC name of this compound is 1-(4-fluorobenzoyl)proline . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Fluorobenzoyl)pyrrolidine-3-carboxylic acid often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one study describes the synthesis of a target compound from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis
The five-membered pyrrolidine ring is a key feature of this compound . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been studied .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 170-171°C . The InChI code for this compound is 1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Pharmacology: Modulation of Biological Targets
The pyrrolidine ring, a core structure in many biologically active compounds, is utilized in pharmacology to modulate various biological targets . The presence of the fluorobenzoyl group can influence the compound’s binding affinity and selectivity, potentially leading to the development of new therapeutic agents.
Material Science: Advanced Polymer Synthesis
In material science, this compound could be used as a monomer for the synthesis of advanced polymers. Its unique structure may impart properties like thermal stability and chemical resistance to the resulting materials .
Chemical Synthesis: Building Block for Complex Molecules
As a versatile building block, “1-(4-Fluorobenzoyl)pyrrolidine-3-carboxylic acid” can be employed in the synthesis of complex organic molecules. Its reactivity could be harnessed to create a variety of derivatives with potential applications in medicinal chemistry .
Biochemistry: Enzyme Inhibition Studies
This compound may serve as an inhibitor or modulator for certain enzymes, providing a tool for biochemical studies to understand enzyme mechanisms and for the development of enzyme-based assays .
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, the compound’s structure could be exploited to design novel drug candidates. Its ability to interact with biological macromolecules might lead to the discovery of new medicines .
Analytical Chemistry: Chromatographic Studies
“1-(4-Fluorobenzoyl)pyrrolidine-3-carboxylic acid” could be used as a standard or reagent in chromatographic techniques to help identify and quantify similar compounds in complex mixtures .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-3-1-8(2-4-10)11(15)14-6-5-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOGOXHBUSWPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)
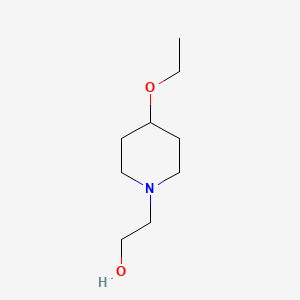
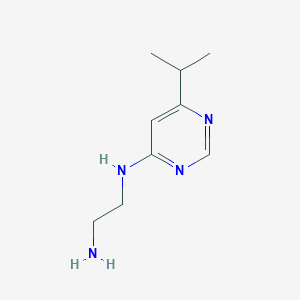
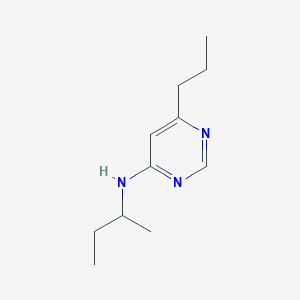


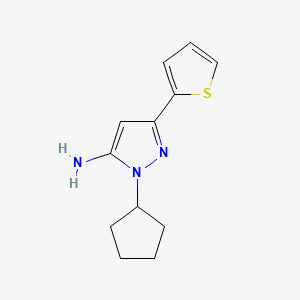
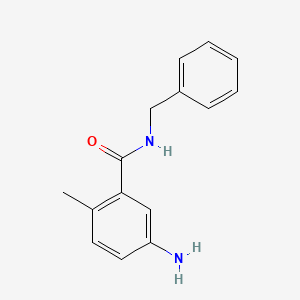
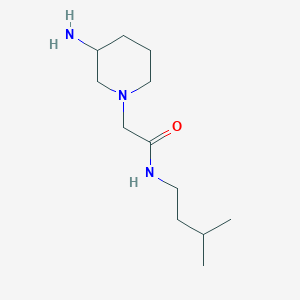
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)
